molecular formula C23H18ClN3O2 B2702134 2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide CAS No. 898452-98-7

2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

Cat. No.: B2702134
CAS No.: 898452-98-7
M. Wt: 403.87
InChI Key: PYQJQVRYQDUKLN-UHFFFAOYSA-N
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Description

2-Amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative offered for research purposes. The indolizine core is a privileged structure in medicinal chemistry, known for its diverse biological and optical properties. This scaffold is structurally isomeric to indoles and is found in numerous biologically active natural alkaloids and synthetic compounds with demonstrated pharmacological activity . Researchers are investigating indolizine derivatives for their wide range of potential research applications and biological activities. These include, but are not limited to, antibacterial, anti-inflammatory, antiviral, antileishmanial, analgesic, and antitumor properties. Indolizines have also shown promise in studies as antioxidant agents, aromatase inhibitors, calcium entry blockers, and histamine H3 receptor antagonists . The specific substitution pattern on this compound—featuring a 4-chlorobenzoyl group at the 3-position and a 4-methylphenyl carboxamide at the 1-position—presents a unique molecular architecture for structure-activity relationship (SAR) studies in drug discovery campaigns. The compound is presented for research applications only and is not intended for diagnostic or therapeutic use. Researchers can employ this molecule as a key intermediate in multicomponent reactions or as a building block for the synthesis of more complex polycyclic systems, leveraging modern green chemistry techniques such as microwave irradiation and sonication to achieve high yields and reaction efficiency .

Properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQJQVRYQDUKLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic compound with a complex indolizine structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's molecular formula is C22H20ClN3O2C_{22}H_{20}ClN_{3}O_{2} with a molecular weight of approximately 409.89 g/mol. It features an indolizine core that is pivotal in various biological applications. The substituents, particularly the 4-chlorobenzoyl and N-(4-methylphenyl) groups, enhance its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits promising biological activities, particularly as an inhibitor of the coronavirus 3CL-like protease enzyme. It shows a better binding affinity compared to other compounds in its class, suggesting its potential as an antiviral agent.

Antiviral Activity

The compound has been identified as a potential inhibitor of viral replication, specifically targeting enzymes crucial for the lifecycle of certain viruses. Its ability to inhibit the coronavirus protease positions it as a candidate for further development in antiviral therapies.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : It inhibits key enzymes involved in viral replication.
  • Binding Affinity : The structural features contribute to its strong binding capabilities with target proteins, enhancing its efficacy against viral pathogens.

Comparative Studies

Comparative analysis with similar compounds reveals that structural modifications significantly impact biological activity. Below is a table summarizing some related compounds and their key features:

Compound NameMolecular FormulaKey Features
2-amino-N-(3-chloro-4-methylphenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamideC23H20ClFN2OC_{23}H_{20}ClFN_{2}OContains fluorine; potential for different biological activity
2-amino-N-(4-fluorophenyl)-3-(4-fluorophenylcarbonyl)indolizine-1-carboxamideC23H20F2N2OC_{23}H_{20}F_{2}N_{2}OFluorinated derivatives may exhibit enhanced pharmacokinetic properties
2-amino-N-(4-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamideC22H20ClN3O3C_{22}H_{20}ClN_{3}O_{3}Nitro group may enhance reactivity and biological activity

Case Studies and Research Findings

Recent studies have explored the structure-activity relationship (SAR) of this compound and its analogs. For instance, modifications at various positions on the indolizine ring have been shown to alter binding affinity and functional activity at target sites .

In Vitro Studies

In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, indicating potential anti-inflammatory properties. Additionally, it has shown promise in reducing nociceptive behaviors in animal models, suggesting analgesic effects.

Animal Model Studies

Animal model studies further support its therapeutic potential by demonstrating significant reductions in pain responses when administered at specific dosages. These findings highlight the compound's dual role as both an antiviral and analgesic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Modifications on the Indolizine Core

Aromatic Ring Substitutions
  • 2-Amino-N-(2-Chlorophenyl)-3-(4-Methoxybenzoyl)Indolizine-1-Carboxamide Molecular Formula: C23H18ClN3O3 Key Differences: Replaces the 4-methylphenyl group with a 2-chlorophenyl and introduces a 4-methoxybenzoyl group. Impact: The electron-donating methoxy group may enhance solubility but reduce receptor-binding affinity compared to the electron-withdrawing 4-chloro substituent in the target compound .
  • 2-Amino-3-(4-Chlorobenzoyl)-N-(2-Fluorophenyl)Indolizine-1-Carboxamide Key Differences: Fluorine substitution on the phenyl ring. Impact: Fluorine’s electronegativity increases metabolic stability but may alter steric interactions with target receptors. Safety data indicate stringent handling requirements due to higher toxicity risks (e.g., H315: skin irritation; H335: respiratory irritation) .
Nitro and Ethyl Substituents
  • 2-Amino-N-(4-Ethylphenyl)-3-(3-Nitrobenzoyl)Indolizine-1-Carboxamide Molecular Formula: C24H20N4O4 Key Differences: Incorporates a nitro group (electron-withdrawing) at the benzoyl position and an ethyl group on the phenyl ring. The ethyl group improves lipophilicity, affecting membrane permeability .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-amino-3-(4-chlorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide with high yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions:
  • Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes using palladium/copper catalysts under inert atmospheres .
  • Functionalization : Nucleophilic substitution for amino/carboxamide groups using EDCI/DCC coupling agents.
  • Benzoylation : Electrophilic substitution with 4-chlorobenzoyl chloride.
    Optimization strategies include Design of Experiments (DOE) to adjust stoichiometry, solvent polarity (e.g., DMF or THF), and temperature. Purification via recrystallization or column chromatography is critical for purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :
  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant Assays : DPPH radical scavenging or FRAP assays to evaluate redox potential .
  • Cytotoxicity Screening : MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced target binding affinity?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with biological targets (e.g., kinases, GPCRs).
  • Quantum Chemical Calculations : DFT (B3LYP/6-311+G*) to model electronic properties (HOMO-LUMO gaps, charge distribution) .
  • MD Simulations : Assess stability of ligand-receptor complexes over time (e.g., GROMACS) .

Q. What strategies resolve contradictions in biological activity data across structurally similar indolizine derivatives?

  • Methodological Answer :
  • SAR Analysis : Systematically vary substituents (e.g., 4-chlorobenzoyl vs. 4-methylbenzoyl) and correlate with activity trends .
  • Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., assay conditions, cell line variability).
  • Profiling Panels : Test compounds against broader target panels (e.g., Eurofins Cerep) to identify off-target effects .

Q. How can researchers improve the pharmacokinetic profile of this compound?

  • Methodological Answer :
  • Solubility Enhancement : Introduce hydrophilic groups (e.g., PEGylation) or formulate as nanocrystals.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots; modify vulnerable sites (e.g., methyl to trifluoromethyl) .
  • Permeability : Caco-2 cell assays to assess intestinal absorption; logP optimization via substituent tuning .

Q. What advanced characterization techniques elucidate reaction mechanisms during synthesis?

  • Methodological Answer :
  • In Situ FTIR/Raman Spectroscopy : Monitor intermediate formation in real-time.
  • Isotope Labeling : Track 13C^{13}C-labeled precursors via NMR to map reaction pathways.
  • Kinetic Studies : Use stopped-flow techniques to determine rate constants for key steps (e.g., cyclization) .

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